REACTION_CXSMILES
|
[CH2:1]([C:5]1[NH:9][C:8](=O)[CH2:7][N:6]=1)[CH2:2][CH2:3][CH3:4].[OH-].[Na+].O=P(Cl)(Cl)[Cl:15]>>[CH2:1]([C:5]1[NH:9][C:8]([Cl:15])=[CH:7][N:6]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|
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Name
|
|
Quantity
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14.02 g
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Type
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reactant
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Smiles
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C(CCC)C1=NCC(N1)=O
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
ice
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Quantity
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400 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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255 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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EXTRACTION
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Details
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extracted three times with 500 ml of ethyl acetate each
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried with MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated by evaporation on a Rotavapor
|
Type
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CUSTOM
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Details
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After purification of the residue by column chromatography the title compound (5.52 g, 34.7 percent)
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Type
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CUSTOM
|
Details
|
was obtained in
|
Type
|
CUSTOM
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Details
|
a high yield (>98 percent, according to GC and 1H-NMR)
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Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1NC(=CN1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |